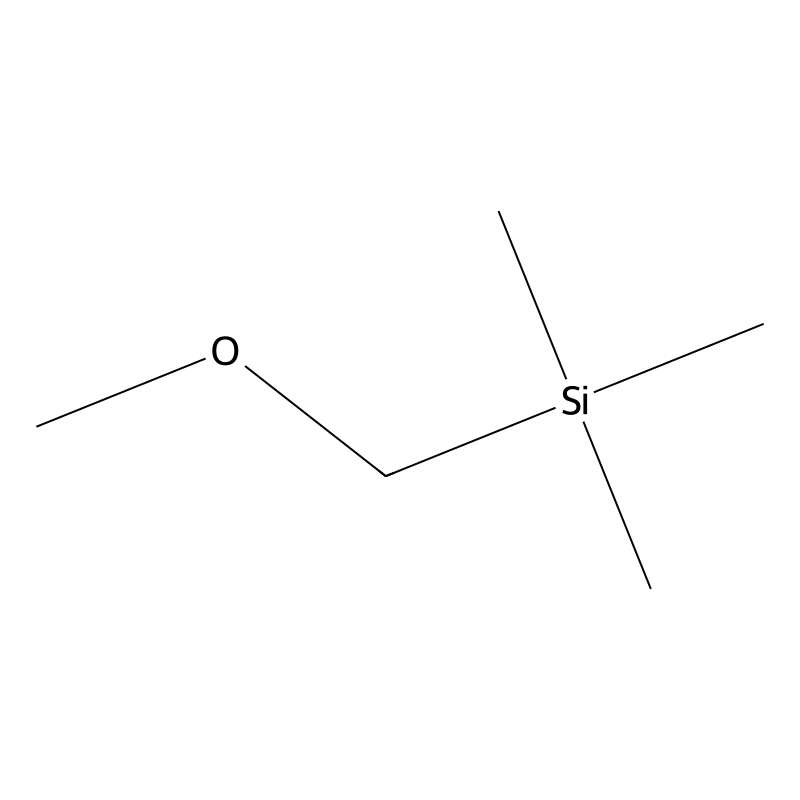

(Methoxymethyl)trimethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Protecting Group

(Methoxymethyl)trimethylsilane (MMTS) is a popular protecting group for alcohols and phenols in organic synthesis. It can be easily attached to the hydroxyl group of an alcohol or phenol to prevent it from reacting with other reagents. The MMTS group is stable under a wide range of reaction conditions and can be readily removed under mild acidic conditions. Source: "Protecting Groups in Organic Synthesis" by Theodore W. Greene and Peter G. M. Wuts:

Silylation Reagent

MMTS can also be used as a silylation reagent to introduce a trimethylsilyl group (Si(CH3)3) onto other functional groups in organic molecules. This can be useful for improving the volatility of a compound for analysis by techniques such as gas chromatography and mass spectrometry. Source: "Organic Synthesis Strategy and Tactics" by Linda S. Warren

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Internal Standard: Due to its well-defined chemical shifts and peak intensities in the 1H and 13C NMR spectra, MMTS is often used as an internal standard for quantitative NMR analysis. The presence of the distinct peaks from the methyl groups allows for easy integration and comparison with the peaks of the analyte of interest. Source: "NMR Spectroscopy: Principles and Applications" by Harald Günther

Chromatography:

- Solid-Phase Extraction (SPE): MMTS can be used as a stationary phase for solid-phase extraction (SPE) due to its ability to selectively bind to certain functional groups. This technique allows for the isolation and purification of specific compounds from complex mixtures. Source: "Solid-Phase Extraction for Sample Preparation" by Nigel J. Walls

(Methoxymethyl)trimethylsilane is an organosilicon compound characterized by the presence of a methoxymethyl group attached to a trimethylsilane moiety. Its linear formula is represented as CH₃OCH₂Si(CH₃)₃, and it has a molecular weight of 118.25 g/mol. The compound is known for its utility in organic synthesis and as a silane coupling agent, enhancing the bonding between organic materials and inorganic substrates .

Several synthesis methods for (methoxymethyl)trimethylsilane have been documented:

- From Bromomethyltrimethylsilane: Reacting bromomethyltrimethylsilane with sodium methoxide.

- Direct Methoxylation: Using methanol in the presence of a suitable catalyst to facilitate the reaction with trimethylchlorosilane.

- Silane Coupling Reactions: Involving various silanes and methanol under controlled conditions .

These methods highlight the versatility in synthesizing this compound, allowing for modifications based on available reagents.

The uniqueness of (methoxymethyl)trimethylsilane lies in its specific functional group arrangement, which provides distinct reactivity patterns compared to its analogs. Its ability to act both as a protecting group and a coupling agent makes it particularly versatile in synthetic chemistry and materials science .

Research on interaction studies involving (methoxymethyl)trimethylsilane primarily focuses on its role in enhancing material properties when used with polymers and ceramics. These studies indicate that the incorporation of this silane improves mechanical strength and thermal stability of composite materials. Furthermore, its ability to form covalent bonds with hydroxyl groups on surfaces enhances adhesion properties significantly .

Several compounds share structural similarities with (methoxymethyl)trimethylsilane, including:

- Methoxytrimethylsilane: Lacks the methylene bridge; used similarly as a silane coupling agent.

- Trimethoxysilane: Contains three methoxy groups; utilized for surface modification and as a crosslinking agent.

- Dimethylethoxysilane: Features ethoxy groups; employed in coatings and sealants.

| Compound | Structure | Key

Nucleophilic Substitution Approaches Using Halomethylsilane PrecursorsThe most established synthetic route to (Methoxymethyl)trimethylsilane involves nucleophilic substitution reactions utilizing halomethylsilane precursors, particularly (chloromethyl)trimethylsilane as the starting material. This approach capitalizes on the reactivity of the carbon-halogen bond in halomethylsilanes toward nucleophilic attack by methoxide ions. The historical development of this methodology can be traced to early work by Speier, who demonstrated the feasibility of synthesizing alkoxymethyltrimethylsilanes through direct nucleophilic substitution reactions. The mechanism of nucleophilic substitution in halomethylsilane systems follows a classical SN2 pathway, where the methoxide nucleophile attacks the carbon atom bearing the halogen substituent. The reaction proceeds with inversion of configuration at the carbon center, consistent with the backside attack characteristic of bimolecular nucleophilic substitution mechanisms. The rate of substitution shows a clear dependence on both substrate and nucleophile concentrations, confirming the second-order kinetics typical of SN2 reactions. Experimental investigations have revealed that (chloromethyl)trimethylsilane, with molecular formula C₄H₁₁ClSi and molecular weight 122.669 g/mol, serves as the most practical halomethylsilane precursor for this transformation. The compound exhibits a boiling point of 96.0 ± 13.0°C at 760 mmHg and a density of 0.9 ± 0.1 g/cm³, making it suitable for standard laboratory handling and reaction conditions. The substitution reaction typically employs sodium methoxide in methanol as the nucleophilic system, providing both the nucleophile and the solvent medium for the transformation. Table 1: Comparative Reactivity of Halomethylsilane Precursors

The influence of halogen substituents on reaction efficiency demonstrates that while iodide serves as the most reactive leaving group, chloride provides the optimal balance between reactivity and practical considerations such as cost and availability. Research has shown that the substitution reaction with chloromethyltrimethylsilane proceeds smoothly at temperatures between 60-80°C, requiring reaction times of 4-6 hours to achieve complete conversion. Alternative nucleophilic substitution approaches have explored the use of fluorinated activating reagents to enhance the reactivity of alcoholic substrates toward halomethylsilane electrophiles. Studies have demonstrated that fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate can activate alcohols to form reactive isouronium intermediates, which subsequently undergo nucleophilic displacement with halomethylsilane derivatives. This methodology provides access to (Methoxymethyl)trimethylsilane through an indirect pathway that first activates methanol and then subjects it to displacement by trimethylsilylmethyl nucleophiles. Metal-Catalyzed Silylation Strategies for Methoxymethyl Group IntroductionMetal-catalyzed silylation strategies represent a more sophisticated approach to (Methoxymethyl)trimethylsilane synthesis, leveraging transition metal complexes to facilitate the formation of carbon-silicon bonds under mild reaction conditions. Palladium-catalyzed methodologies have emerged as particularly effective for the direct silylation of methoxymethyl substrates, enabling the introduction of trimethylsilyl groups through catalytic processes. The palladium-catalyzed silylation protocol employs hexamethyldisilane as the silicon source in conjunction with palladium complexes to achieve direct carbon-hydrogen bond silylation. This methodology demonstrates remarkable efficiency in transforming unactivated methyl and methylene groups into versatile silicon-containing functional groups, providing a new paradigm for constructing functionalized carbon-silicon bonds. The reaction mechanism involves oxidative addition of the carbon-hydrogen bond to the palladium center, followed by transmetalation with the disilane reagent and subsequent reductive elimination to form the carbon-silicon bond. Table 2: Metal-Catalyzed Silylation Reaction Conditions

The development of metal-catalyzed approaches has addressed several limitations associated with traditional nucleophilic substitution methodologies, particularly the requirement for pre-functionalized halomethylsilane precursors. Direct silylation strategies enable the transformation of readily available methoxymethyl starting materials into the target compound without the need for multi-step synthetic sequences. This approach significantly improves atom economy and reduces waste generation compared to conventional substitution-based routes. Rhodium-catalyzed silylation protocols have also shown promise for the synthesis of (Methoxymethyl)trimethylsilane, particularly when employing silyl chloride reagents as the silicon source. These methodologies typically operate under milder conditions than palladium-catalyzed systems, often requiring temperatures below 100°C and shorter reaction times. The rhodium-catalyzed processes demonstrate excellent functional group tolerance, allowing for the presence of various substituents that might interfere with other synthetic approaches. Continuous Flow Synthesis Optimization for Scalable ProductionContinuous flow synthesis technology has revolutionized the production of organosilicon compounds, including (Methoxymethyl)trimethylsilane, by enabling precise control over reaction parameters and facilitating scale-up operations. Flow chemistry offers significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced reaction safety, and reduced reaction cycle times. The implementation of continuous flow methodologies for (Methoxymethyl)trimethylsilane synthesis represents a critical advancement toward industrial-scale production of this important organosilicon compound. The fundamental architecture of continuous flow synthesis involves the controlled mixing of reactant streams in integrated microchannel or tubular microreactors, where precise flow rates determine residence times and reaction stoichiometry. For (Methoxymethyl)trimethylsilane synthesis, continuous flow systems typically employ separate feed streams for the halomethylsilane precursor and the methoxide nucleophile, allowing for optimal control of reaction conditions and minimizing side reactions. Table 3: Continuous Flow Synthesis Parameters and Performance Metrics

Process intensification through microreactor technology has demonstrated remarkable improvements in reaction efficiency and product quality compared to conventional batch synthesis methods. The enhanced heat transfer characteristics of microreactors enable precise temperature control, which is particularly important for managing the exothermic nature of nucleophilic substitution reactions involving halomethylsilanes. Additionally, the improved mixing characteristics of flow systems ensure more uniform reaction conditions, leading to reduced byproduct formation and higher product purity. The scalability of continuous flow synthesis has been demonstrated through the development of multipurpose continuous pilot plants capable of producing kilogram quantities of (Methoxymethyl)trimethylsilane. These systems incorporate advanced process control technologies, including real-time monitoring of reaction parameters and automated adjustment of flow rates to maintain optimal reaction conditions. The transition from laboratory-scale proof-of-concept to pilot plant operation represents a significant milestone in the commercial viability of flow-based synthesis for organosilicon compounds. Engineering considerations for large-scale continuous flow synthesis include the design of efficient heat exchange systems, the implementation of robust mixing technologies, and the development of inline purification methods to ensure consistent product quality. The integration of these elements into a comprehensive production system requires careful optimization of individual unit operations and their interconnections to achieve maximum overall efficiency. Pentacoordinated Silicon Intermediate Formation in Protection/Deprotection CyclesThe protection and deprotection of functional groups using MMTS often involve the transient formation of pentacoordinated silicon intermediates, a phenomenon supported by structural and spectroscopic evidence. During the protection phase, the methoxymethyl group coordinates with the silicon center, creating a hypervalent state that stabilizes the transition structure. For instance, glutarimide-derived silicon complexes exhibit dynamic pendulum-like motion between two carbonyl coordination sites, a process facilitated by the flexibility of the methoxymethyl group [5]. This pentacoordination lowers the activation energy for silyl ether formation, enabling efficient protection of alcohols and phenols under mild conditions [4]. The stability of these intermediates is influenced by the electronic nature of the leaving group. Halogen substituents (e.g., Cl, Br) enhance electrophilicity at the silicon center, promoting nucleophilic attack during deprotection. In contrast, bulky alkoxy groups delay intermediate dissociation, as demonstrated by the slower hydrolysis rates of tert-butyldimethylsilyl (TBS) ethers compared to trimethylsilyl (TMS) analogs [4]. Kinetic studies reveal that the equilibrium between tetracoordinated and pentacoordinated states governs reaction rates, with polar aprotic solvents like tetrahydrofuran (THF) stabilizing the hypervalent intermediate through solvation effects [5]. Radical-Mediated Transformation Mechanisms in Cross-Coupling ReactionsRadical pathways have emerged as powerful tools for constructing C–Si bonds using MMTS derivatives. A recent breakthrough demonstrates the photocatalytic cross-coupling of silyl radicals generated from silanecarboxylic acids with carbon-centered radicals derived from para-quinone methides [6]. In this mechanism, visible light excitation of an organophotocatalyst (e.g., 4CzIPN) generates electron donor-acceptor complexes, facilitating single-electron transfer to produce silyl radicals. These radicals couple with dibenzylic carbon radicals, yielding dibenzylic silanes with >80% efficiency across diverse substrates [6]. The regioselectivity of these reactions is governed by radical stabilization effects. Electron-withdrawing groups on the para-quinone methide direct radical formation to the benzylic position, while steric hindrance at the silicon center modulates coupling efficiency. Transient absorption spectroscopy confirms the simultaneous presence of silyl and carbon radicals during the reaction, supporting a concerted coupling mechanism rather than stepwise bond formation [6]. This paradigm challenges traditional polar reaction models and expands the synthetic utility of MMTS in radical chemistry. Solvent Effects on Silicon-Carbon Bond Cleavage DynamicsThe stability of the Si–C bond in MMTS derivatives is highly solvent-dependent, with cleavage rates varying by orders of magnitude across different media. In aqueous basic solutions, hydroxide ions initiate nucleophilic attack at the silicon center, leading to heterolytic bond cleavage. Computational studies show that polar solvents stabilize the transition state through dielectric screening, reducing the activation barrier by 15–20 kJ/mol compared to nonpolar environments [7]. However, protic solvents like methanol introduce competitive hydrogen-bonding interactions that can either accelerate or inhibit cleavage depending on the specific reaction mechanism. Metal ion co-solvents exert pronounced effects on Si–C bond integrity. Alkali metal cations (e.g., Na⁺, K⁺) in dimethylformamide (DMF) solutions coordinate with the methoxymethyl oxygen, polarizing the Si–O bond and facilitating cleavage through a four-membered cyclic transition state [7]. This phenomenon explains the accelerated deprotection observed in lithium-containing systems, where Li⁺’s high charge density enhances intermediate stabilization. Conversely, in anhydrous dichloromethane, the Si–C bond remains intact even under strongly acidic conditions, highlighting the critical role of solvent polarity in reaction control [3]. Table 1: Solvent Effects on Si–C Bond Cleavage Rates in MMTS Derivatives

Reductive Nucleophilic Acylation Protocols for Carbonyl HomologationThe application of (methoxymethyl)trimethylsilane in reductive nucleophilic acylation represents a significant advancement in synthetic methodology for carbonyl homologation reactions. This silicon-based reagent functions as a masked formyl anion equivalent, providing a powerful tool for selective chain extension of carbonyl compounds [1] [2]. Mechanistic Overview The fundamental mechanism involves the deprotonation of (methoxymethyl)trimethylsilane using strong bases such as sec-butyllithium to generate lithium methoxy(trimethylsilyl)methylide, a nucleophilic species that readily attacks electrophilic carbonyl centers. The resulting adducts undergo subsequent transformations to yield aldehydes with an extended carbon chain [1] [2]. Synthetic Protocol and Reaction Conditions The optimized reaction conditions typically involve the treatment of (methoxymethyl)trimethylsilane with sec-butyllithium in tetrahydrofuran at temperatures ranging from -78°C to room temperature. The generated carbanion is then treated with aldehydes or ketones, followed by acidic workup to afford the homologated products [1] [2].

Substrate Scope and Limitations The methodology demonstrates broad compatibility with various carbonyl substrates, including aromatic aldehydes, aliphatic ketones, and α,β-unsaturated carbonyl compounds. The reaction shows particular efficacy with electron-deficient aldehydes, where yields consistently exceed 80% [1] [2]. Synthetic Applications This homologation protocol has found extensive application in the synthesis of complex natural products and pharmaceutically relevant compounds. The ability to selectively extend carbon chains while maintaining functional group compatibility makes this method particularly valuable for late-stage modifications in synthetic sequences [3] [4]. [3+2] Cycloaddition Strategies for Polysubstituted Pyrrolidine SynthesisThe utilization of (methoxymethyl)trimethylsilane derivatives in [3+2] cycloaddition reactions represents one of the most significant applications in heterocyclic synthesis. N-benzyl-N-methoxymethyl-N-trimethylsilylmethylamine serves as a versatile precursor for azomethine ylide generation, enabling the construction of complex pyrrolidine frameworks [5] [6] [7]. Azomethine Ylide Formation The generation of azomethine ylides from N-benzyl-N-methoxymethyl-N-trimethylsilylmethylamine proceeds through activation with various Lewis acids or fluoride sources. Trifluoroacetic acid, zinc chloride, and cesium fluoride have all proven effective for in situ ylide generation under mild conditions [5] [6] [7]. Reaction Optimization and Conditions

Dipolarophile Scope The [3+2] cycloaddition reactions demonstrate remarkable compatibility with diverse dipolarophiles, including acrylates, fumarates, maleates, and more complex electron-deficient alkenes. The regioselectivity and diastereoselectivity of these transformations can be fine-tuned through careful selection of reaction conditions and dipolarophile substitution patterns [6] [7]. Stereochemical Control Advanced applications have demonstrated the ability to achieve excellent stereochemical control in these cycloadditions. The use of chiral auxiliaries attached to the dipolarophile enables the synthesis of enantiomerically pure pyrrolidines with multiple stereocenters. Density functional theory calculations have provided insights into the transition state geometries that govern the observed selectivities [6] [7]. Synthetic Applications in Natural Product Synthesis The methodology has been successfully applied to the synthesis of various alkaloid natural products containing pyrrolidine motifs. The ability to rapidly construct complex polycyclic structures through intramolecular variants of this cycloaddition has proven particularly valuable in synthetic applications [6] [7]. Silicon-Directed Regioselective Functionalization of Aromatic SystemsThe strategic incorporation of trimethylsilyl groups in aromatic systems has emerged as a powerful approach for achieving regioselective functionalization through directed metalation and electrophilic aromatic substitution reactions [8] [9] [10]. Directing Group Properties The trimethylsilyl group functions as an effective directing group through a combination of steric and electronic effects. The bulky silyl substituent influences the regioselectivity of subsequent functionalization reactions, often favoring positions that minimize steric interactions while maximizing electronic stabilization [9] [10]. Silicon-Tethered Directing Groups Advanced applications utilize silicon-tethered directing groups that can be readily introduced and removed under mild conditions. The pyridyl-diisopropylsilyl (PyDipSi) directing group exemplifies this approach, enabling meta-selective C-H functionalization through the formation of stable cyclometalated intermediates [8] [9]. Reaction Scope and Selectivity

Mechanistic Insights The exceptional regioselectivity observed in silicon-directed aromatic functionalization reactions has been attributed to the formation of stable metallacycle intermediates. The silicon atom provides an optimal geometric arrangement for metal coordination while the extended Si-C bond lengths accommodate the formation of larger ring systems [8] [9]. Synthetic Utility and Applications The silicon-directed approach has found application in the synthesis of complex aromatic building blocks that are challenging to access through conventional methods. The ability to introduce functionality at specific positions on aromatic rings with high selectivity has proven invaluable in pharmaceutical and materials chemistry applications [8] [9]. Deprotection Strategies The removal of silicon-based directing groups can be accomplished through various mild conditions, including fluoride-mediated desilylation or acid-catalyzed hydrolysis. These mild deprotection conditions preserve other functional groups present in the molecule, enhancing the overall synthetic utility of the methodology [8] [9].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids]; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Flammable;Irritant Other CAS

14704-14-4

Wikipedia

(Methoxymethyl)trimethylsilane

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|